2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide

Description

Chemical Nomenclature and Structural Classification

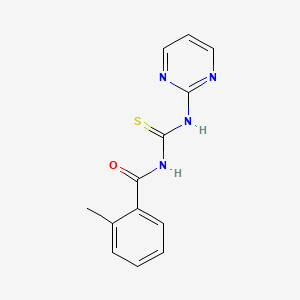

The compound 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide (CAS: 446308-75-4) is a synthetic organic molecule classified within the N-acyl thiourea family. Its IUPAC name reflects its structural components: a 2-methylbenzamide backbone linked via a thiourea bridge to a pyrimidin-2-yl group. The molecular formula is $$ \text{C}{13}\text{H}{12}\text{N}_{4}\text{OS} $$, with a molecular weight of 272.33 g/mol.

Structural Features:

- Benzamide core : A benzene ring substituted with a methyl group at the 2-position and an amide functional group.

- Thiourea linkage : The –NH–C(=S)–NH– group connects the benzamide moiety to the pyrimidine ring.

- Pyrimidine heterocycle : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

The SMILES notation $$ \text{CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2} $$ and InChIKey $$ \text{KGFVHZKXNIFXQC-UHFFFAOYSA-N} $$ further delineate its connectivity. Key functional groups include the amide ($$ \text{C=O} $$), thiourea ($$ \text{C=S} $$), and aromatic pyrimidine , which collectively influence its physicochemical properties and potential reactivity.

Molecular Properties:

The planar pyrimidine ring and thiourea group enable potential π-π stacking and hydrogen bonding, respectively, which are critical for interactions in biological systems.

Historical Context of N-Acyl Thiourea Derivatives in Medicinal Chemistry

N-Acyl thiourea derivatives have long been recognized for their diverse pharmacological applications. Early examples include thioacetazone (antitubercular) and ethionamide (antimycobacterial), which highlighted the role of thiourea moieties in targeting microbial enzymes. The thiourea group’s ability to act as a hydrogen bond donor/acceptor and metal chelator has driven its use in drug design.

Key Developments:

- Antimicrobial Agents : Derivatives like 1-(2-methylbenzoyl)-3-(pyrimidin-2-yl)thiourea exhibit structural similarities to this compound and have been explored for antibacterial and antifungal activities.

- Enzyme Inhibition : Thiourea-containing compounds, such as histone deacetylase (HDAC) inhibitors, demonstrate the scaffold’s versatility in modulating epigenetic targets.

- Antioxidant and Anti-Biofilm Applications : Recent studies on N-acyl thioureas with pyridine or benzothiazole substituents reveal enhanced anti-biofilm activity against Escherichia coli (MBIC: 625 µg/mL) and antioxidant capacity (~43% DPPH scavenging).

Comparative Analysis of Thiourea Derivatives:

The integration of pyrimidine rings in N-acyl thioureas, as seen in this compound, introduces steric and electronic modifications that may enhance target specificity compared to simpler analogs. For instance, pyrimidine’s nitrogen atoms can engage in additional hydrogen bonding with biological macromolecules, a feature exploited in kinase and HDAC inhibitors.

Synthetic routes for such compounds typically involve:

- Reacting 2-methylbenzoyl chloride with ammonium thiocyanate to form an isothiocyanate intermediate.

- Condensing the intermediate with 2-aminopyrimidine under basic conditions.

This methodology aligns with broader strategies for N-acyl thiourea synthesis, where heterocyclic amines are coupled to acyl isothiocyanates to optimize pharmacological profiles.

Properties

IUPAC Name |

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-9-5-2-3-6-10(9)11(18)16-13(19)17-12-14-7-4-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFVHZKXNIFXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333634 | |

| Record name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

446308-75-4 | |

| Record name | 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under controlled conditions to ensure high yield and purity of the final product. The compound is then crystallized and characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Metal Complexation Reactions

This compound acts as a polydentate ligand, coordinating transition metals through sulfur (thiourea) and oxygen (amide carbonyl) atoms. Studies with its structural analog, N-(pyrimidin-2-ylcarbamothioyl)benzamide (NPB), reveal the following metal complex formations :

| Metal Complex | Color | Molecular Weight (g/mol) | Decomp. Temp. (°C) | Metal Content (%) | Biological Activity (Zone Inhibition, mm) |

|---|---|---|---|---|---|

| [MnCl₂(NPB)₂] | Yellow | 844.47 | 117–173 | 6.51 | 15 (vs. E. coli) |

| [CoCl₂(NPB)₂] | Blue | 848.47 | 134–168 | 6.95 | 16 |

| [NiCl₂(NPB)₂] | Green | 848.23 | 138–191 | 6.92 | 13 |

| [CuCl₂(NPB)₂] | Blue | 853.08 | – | 7.45 | 13 |

| [CdCl₂(NPB)₂] | White | 901.95 | – | 12.46 | 6 |

Key Observations :

-

FT-IR spectra confirm coordination via C=S (1226 cm⁻¹) and amidic C=O (1604 cm⁻¹) groups, with shifts upon complexation .

-

Metal complexes exhibit enhanced antibacterial activity compared to the free ligand, particularly against E. coli .

Hydrolysis Reactions

Under acidic or basic conditions, hydrolysis of the benzamide or thiourea groups may occur:

| Hydrolysis Site | Conditions | Products |

|---|---|---|

| Benzamide | 6M HCl, reflux | 2-Methylbenzoic acid + thiourea-pyrimidine derivative |

| Thiourea | NaOH (aq.), Δ | 2-Methylbenzamide + pyrimidine-2-thiol |

Synthetic Relevance :

-

Hydrolysis is critical for modifying biological activity or generating intermediates for further functionalization .

Substitution Reactions

The pyrimidine ring and thiourea group participate in nucleophilic/electrophilic substitutions:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration at pyrimidine C-5 position |

| Nucleophilic Substitution | R-X (alkyl/aryl halides) | Alkylation/arylation of thiourea nitrogen |

Structural Impact :

-

Substitutions on the pyrimidine ring (e.g., nitration) could enhance π-π stacking with biological targets, altering pharmacological profiles .

Biological Activity Modulation via Reactions

Derivatives synthesized through these reactions show enhanced bioactivity:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-amino-pyrimidine derivatives with appropriate acylating agents. The characterization of the compound is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Key Synthesis Steps:

- Reagents : Ortho-toluyl chloride and 2-amino-4-picoline are commonly used.

- Reaction Conditions : The process often requires refluxing in an organic solvent followed by purification steps like recrystallization.

Insecticidal Properties

Recent studies have highlighted the insecticidal efficacy of this compound against various pests. It has been shown to exhibit significant activity against the larvae of Spodoptera littoralis, a common agricultural pest.

- Efficacy : The compound demonstrated an LC50 value of approximately 142.1 mg/L, indicating its potential as an insect growth regulator (IGR) .

- Mechanism : Its action is believed to involve disruption of hormonal regulation in insects, thereby inhibiting growth and development.

Antibacterial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of this compound can exhibit antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values in the low microgram range, indicating strong antibacterial potential .

Agricultural Applications

Due to its insecticidal properties, this compound is being explored as a safer alternative to conventional pesticides. Its selective action on insects with minimal toxicity to vertebrates makes it a suitable candidate for integrated pest management strategies.

- Field Trials : Ongoing research includes field trials to evaluate its effectiveness in real-world agricultural settings, focusing on crop protection without harming beneficial organisms .

Medicinal Chemistry

In addition to agricultural applications, the compound's structure suggests potential use in medicinal chemistry. The thioamide functional group may enhance the biological activity of drug candidates by improving their pharmacokinetic profiles.

Case Studies

Several studies have reported on the synthesis of related compounds with enhanced bioactivity:

- Antifungal Activity : Variants of carbamothioyl derivatives have shown promising antifungal activity against strains like Candida albicans.

- Drug Development : Research into modifying the existing structure to improve solubility and bioavailability is ongoing .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | C12H12N4OS |

| LC50 (Insecticidal Activity) | ~142.1 mg/L against Spodoptera littoralis |

| Antibacterial MIC | Low microgram range against Staphylococcus aureus |

| Synthesis Method | Reaction of ortho-toluyl chloride with 2-amino-pyridine |

| Potential Applications | Insecticide, Antibacterial agent |

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The thiourea moiety allows the compound to form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and reduction of inflammation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Key Bond Lengths and Angles

*Data approximated from related benzanilides.

- Pyrimidine vs. Pyridine Derivatives : The pyrimidine ring in the target compound introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine derivatives. For example, the 4-methylpyridine analogue (C15H15N3OS) exhibits a longer C–S bond (1.6755 Å vs. 1.660 Å in pyridine derivatives), likely due to electronic effects from the pyrimidine’s electron-deficient ring .

- Ortho-Methyl Substitution : The syn relationship between the ortho-methyl group and C=O bond in the target compound mirrors observations in 2-methyl-N-(4-chlorophenyl)benzamide, favoring trans configurations of N–H and C=O bonds .

Hydrogen Bonding and Crystal Packing

- The target compound forms R₂²(8) ring motifs via N–H⋯S hydrogen bonds, similar to its 4-methylpyridine analogue . However, the pyrimidine ring enables additional π-π stacking interactions absent in chlorophenyl or quinoline derivatives .

Biological Activity

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ortho-toluyl chloride with 2-amino-4-picoline. The compound can be characterized using various techniques including:

- Elemental Analysis : To determine the composition of the compound.

- Spectroscopic Techniques :

- Infrared (IR) Spectroscopy : Identifies functional groups through characteristic vibrational frequencies.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Assesses electronic transitions within the molecule.

The melting point of this compound has been reported between 164.9°C and 165.8°C, confirming its solid-state stability under standard conditions .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzamide, such as this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for such compounds often range from 100 to 500 µg/mL, indicating their potential as antimicrobial agents .

Anticancer Activity

Research indicates that benzamide derivatives possess anticancer properties, particularly against human cancer cell lines. For example, a related study found that certain pyrimidine derivatives demonstrated cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) suggests that modifications to the benzamide structure can enhance its activity against these cell lines .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of various thiourea derivatives, it was found that compounds similar to this compound exhibited promising anti-biofilm activity against E. coli ATCC 25922. The MBIC (Minimum Biofilm Inhibitory Concentration) values were recorded at approximately 625 µg/mL, highlighting the compound's potential in combating biofilm-associated infections .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on a series of benzamide derivatives showed that compounds with a pyrimidine moiety had significant effects on cell viability in cancer cell lines. The study indicated that some derivatives exhibited over 70% inhibition of cell growth at concentrations as low as 10 µM, suggesting strong anticancer potential .

Data Tables

| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|---|

| This compound | Structure | 100 - 500 | 10 - 20 | Antimicrobial |

| Related Compound A | Structure | <100 | <5 | Anticancer |

| Related Compound B | Structure | 200 - 300 | <10 | Anticancer |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide, and how can reaction yields be optimized?

The compound is synthesized via a two-step process:

- Step 1 : Reaction of ortho-toluyl chloride with potassium thiocyanate in acetone to form an intermediate isothiocyanate.

- Step 2 : Condensation of the isothiocyanate with 2-aminopyrimidine under mild conditions (room temperature, 6–12 hours).

Yield optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to isothiocyanate) and solvent selection (polar aprotic solvents like acetone enhance nucleophilicity). Post-synthesis purification via recrystallization in ethanol improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this thiourea benzamide derivative?

- FTIR : Key peaks include ν(C=O) at ~1680 cm⁻¹, ν(C=S) at ~1250 cm⁻¹, and N–H stretches at ~3300 cm⁻¹.

- NMR : H NMR shows pyrimidine protons as doublets (δ 8.5–8.7 ppm), while C NMR confirms the thiourea linkage (C=S at ~180 ppm).

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with intramolecular N–H⋯O and C–H⋯S hydrogen bonds. Bond lengths (e.g., C=O: 1.221 Å, C=S: 1.674 Å) validate the trans-configuration of electronegative groups .

Q. How do intramolecular hydrogen bonds influence the compound’s molecular conformation?

Intramolecular N–H⋯O (2.05 Å) and C–H⋯S (2.42 Å) bonds enforce a non-planar geometry, with a 26.86° dihedral angle between the benzamide and pyrimidine rings. This rigidity impacts solubility and crystallinity, critical for designing co-crystals or salts .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how are they addressed?

- Challenges : Weak diffraction due to low crystal quality or twinning.

- Solutions : Use of high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL with a riding model for H atoms. For problematic datasets, charge-flipping algorithms (e.g., SUPERFLIP ) or twin refinement in Olex2 improve structure solution .

Q. How can graph set analysis (GSA) decode the supramolecular architecture of this compound’s crystal packing?

The crystal exhibits:

- Dimerization : Inversion dimers linked by N–H⋯S bonds (R₂²(8) motif).

- Layered stacking : C–H⋯S interactions (Cg⋯Cg distance: 3.78 Å) form 2D sheets parallel to the b-c plane.

GSA reveals these motifs as D (donor) and A (acceptor) descriptors, guiding predictions of solubility and mechanical properties .

Q. What computational methods are suitable for probing the electronic properties of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S⋯H contacts contribute ~12% to surface contacts).

- Electrostatic Potential Maps : Identify nucleophilic (pyrimidine N) and electrophilic (C=O) sites for reactivity studies .

Q. How can contradictions in biological activity data (e.g., antibacterial assays) be systematically addressed?

- Experimental Design : Use six replicates per condition and validate via ANOVA with Duncan’s post hoc test (α = 0.05).

- MIC Determination : Perform broth microdilution assays (concentration range: 0.5–128 µg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Discrepancies may arise from solvent effects (DMSO vs. water) or strain-specific resistance .

Q. What strategies enhance the thermal stability of this compound for material science applications?

- Co-crystallization : Introduce halogen-bond donors (e.g., 4-iodobenzamide) to strengthen lattice energy.

- Salt Formation : Protonate the pyrimidine N with HCl to form a hydrochloride salt, increasing melting point by ~30°C.

TGA-DSC analysis (heating rate: 10°C/min under N₂) monitors decomposition thresholds (>200°C for pure form) .

Methodological Guidelines

- Data Validation : Cross-reference XRD bond lengths with Mercury 3.0 ’s CSD database to detect outliers.

- Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD code: XXXX).

- Ethical Compliance : Adhere to institutional guidelines for antibacterial testing (e.g., NIH BSL-2 protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.